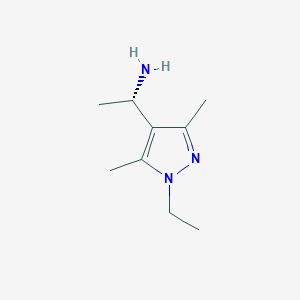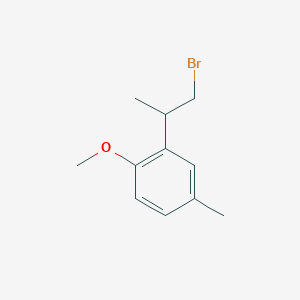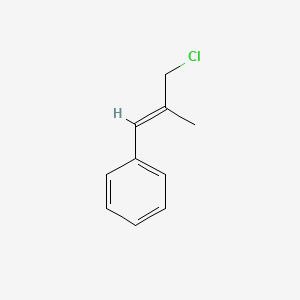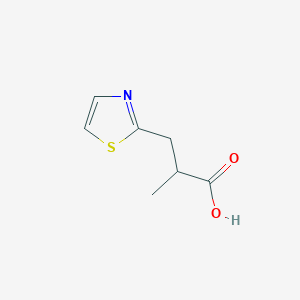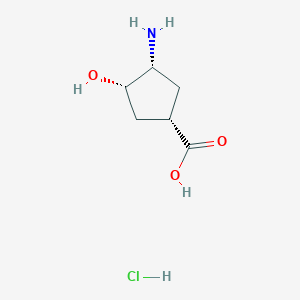
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-2-carboxylate: is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a cyclopropyl group with a hydroxymethyl substituent, making it a unique and interesting molecule for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclopropanation of a thiophene derivative followed by esterification. The reaction conditions typically include the use of a cyclopropanation reagent such as diazomethane or a cyclopropyl halide in the presence of a base. The esterification step can be carried out using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors for the cyclopropanation and esterification steps. This allows for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly.
化学反应分析
Types of Reactions
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-(1-(Hydroxymethyl)cyclopropyl)thiophene-2-carboxylic acid.
Reduction: 5-(1-(Hydroxymethyl)cyclopropyl)thiophene-2-methanol.
Substitution: 5-(1-(Hydroxymethyl)cyclopropyl)-3-bromothiophene-2-carboxylate.
科学研究应用
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Methyl 5-(hydroxymethyl)thiophene-2-carboxylate
- Methyl 5-(cyclopropyl)thiophene-2-carboxylate
- Methyl 5-(1-(hydroxymethyl)cyclopropyl)furan-2-carboxylate
Uniqueness
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-2-carboxylate is unique due to the presence of both a cyclopropyl group and a hydroxymethyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H12O3S |
|---|---|
分子量 |
212.27 g/mol |
IUPAC 名称 |
methyl 5-[1-(hydroxymethyl)cyclopropyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C10H12O3S/c1-13-9(12)7-2-3-8(14-7)10(6-11)4-5-10/h2-3,11H,4-6H2,1H3 |
InChI 键 |
RKHABINLWPXSIU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(S1)C2(CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


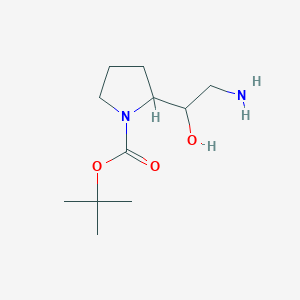
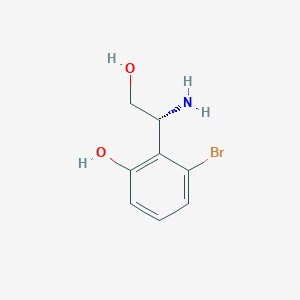

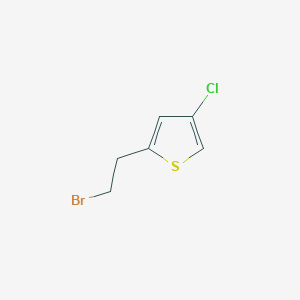

![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
